molecular formula C11H14ClNO B13207426 N-(2-chlorophenyl)-2-methyloxolan-3-amine

N-(2-chlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13207426
M. Wt: 211.69 g/mol
InChI Key: WMJVYFVJOWKIDE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methyloxolan-3-amine is an organic compound that belongs to the class of oxolane derivatives This compound features a 2-chlorophenyl group attached to a 2-methyloxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-chlorobenzylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like a Lewis acid (e.g., aluminum chloride) to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of phenol or ether derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenylamine: Shares the 2-chlorophenyl group but lacks the oxolane moiety.

    2-methyloxolan-3-amine: Contains the oxolane moiety but lacks the 2-chlorophenyl group.

    N-(2-bromophenyl)-2-methyloxolan-3-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-(2-chlorophenyl)-2-methyloxolan-3-amine is unique due to the combination of the 2-chlorophenyl and 2-methyloxolan-3-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14ClNO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

WMJVYFVJOWKIDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=CC=C2Cl

Origin of Product

United States

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